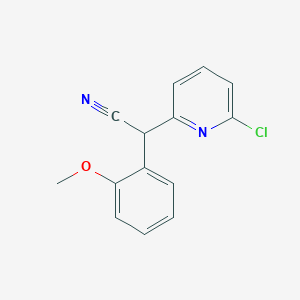
2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Chloro-2-pyridinyl)-2-(2-methoxyphenyl)acetonitrile, also known as 6-CPMA, is an organic compound of the pyridine class that has seen increasing use in organic synthesis and scientific research. Its molecular formula is C10H9ClN2O and its molecular weight is 212.64 g/mol. 6-CPMA is soluble in methanol, ethanol, and acetonitrile, and is insoluble in water.
Wissenschaftliche Forschungsanwendungen
Solvent-Stabilized Molecular Capsules
Researchers have explored the ability of certain compounds to form solvent-stabilized molecular capsules, which could encapsulate ions or molecules, potentially useful in the design of new materials or drug delivery systems. For example, Shivanyuk et al. (2003) demonstrated the formation of hydrogen-bonded dimeric molecular capsules in alcohols and aqueous acetonitrile solutions, showcasing the compound's ability to form complex structures with potential applications in molecular encapsulation and recognition (Shivanyuk et al., 2003).
Anodic Pyridination
The process of anodic pyridination, as investigated by Ohmori et al. (1982), involves the chemical modification of phenols in acetonitrile, leading to the formation of pyridinated products. This chemical transformation has implications for synthesizing novel organic compounds with pyridine units, which are crucial in many pharmaceuticals and agrochemicals (Ohmori et al., 1982).
Photocleavable Protecting Groups
The research into photocleavable protecting groups for primary alcohols by Mišetić and Boyd (1998) highlights the potential of using pyridine derivatives for protecting sensitive functional groups during chemical syntheses. Such strategies are crucial in the stepwise construction of complex molecules, especially in the development of pharmaceuticals (Mišetić & Boyd, 1998).
Reactivity Towards Carbocations
The study by Dembiński et al. (1993) on the reactivity of pyridines towards carbocations in acetonitrile solutions offers insights into the electronic and steric factors influencing chemical reactions involving pyridine derivatives. Understanding such reactivities is fundamental in designing catalysts and reaction conditions for industrial and pharmaceutical chemistry (Dembiński et al., 1993).
Basicity Scale in Acetonitrile
Kaljurand et al. (2000) developed a self-consistent spectrophotometric basicity scale in acetonitrile, including pyridine and its derivatives. Such scales are invaluable for predicting the outcomes of chemical reactions, especially in solvent systems where the solvent's polarity significantly affects reaction mechanisms (Kaljurand et al., 2000).
Eigenschaften
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O/c1-18-13-7-3-2-5-10(13)11(9-16)12-6-4-8-14(15)17-12/h2-8,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRGFKHFQQNLSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C#N)C2=NC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501324458 |
Source


|
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
38 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49665887 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(6-Chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
CAS RN |
400089-36-3 |
Source


|
| Record name | 2-(6-chloropyridin-2-yl)-2-(2-methoxyphenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501324458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-Propan-2-ylpyrazol-3-yl)-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2990398.png)
![N-cyclopentyl-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2990399.png)


![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2990404.png)

![6-ethyl-7-hydroxy-3-(1-methyl-1H-benzimidazol-2-yl)-8-[(4-methyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B2990408.png)


![1-[2-(Oxiran-2-ylmethoxy)phenyl]pyrazole](/img/structure/B2990413.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2990414.png)

![N-Methyl-1-[3-(2-phenylethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2990419.png)